1,3,6-trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Medicinal chemistry Ligand efficiency Fragment-like properties

1,3,6-Trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a fully synthetic small molecule built on the privileged 1H-pyrazolo[3,4-b]pyridine heterocyclic scaffold. The compound carries three methyl groups at positions 1, 3, and 6 of the fused bicycle, and a 2-phenylethylamine-derived amide at the 4-carboxamide position.

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
Cat. No. B4828776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C18H20N4O/c1-12-11-15(16-13(2)21-22(3)17(16)20-12)18(23)19-10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,19,23)
InChIKeyLZGQBKFLDDTZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1,3,6-Trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Core Scaffold, Substituent Fingerprint, and Comparator Landscape


1,3,6-Trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a fully synthetic small molecule built on the privileged 1H-pyrazolo[3,4-b]pyridine heterocyclic scaffold . The compound carries three methyl groups at positions 1, 3, and 6 of the fused bicycle, and a 2-phenylethylamine-derived amide at the 4-carboxamide position . This substitution pattern distinguishes it from the large pool of pyrazolo[3,4-b]pyridine-4-carboxamides that typically bear bulkier N1 substituents (e.g., isopropyl, cyclopentyl, phenyl) or aryl groups at C3 and C6 . The core carboxylic acid precursor, 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 886503-44-2), is a known building block available from multiple suppliers .

Why 1,3,6-Trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Cannot Be Replaced by 'Similar' Pyrazolo[3,4-b]pyridine Amides


Within the pyrazolo[3,4-b]pyridine-4-carboxamide family, minor alterations to the N1, C3, or C6 substituents can invert pharmacological activity, shift selectivity across kinase or PDE isoforms, or abolish target engagement altogether . The 1,3,6-trimethyl pattern present in this compound creates a compact, low-molecular-weight (308.4 Da) core that is absent in analogs bearing isopropyl (→336–406 Da range) or phenyl (→390 Da+) groups at equivalent positions . The N-phenylethyl amide side chain further differentiates this compound from pyridylmethyl, alkyl, or indoleethyl congeners that dominate commercial screening libraries . Generic procurement of a 'pyrazolo[3,4-b]pyridine-4-carboxamide' without specifying the exact substitution pattern therefore carries a high risk of obtaining a compound with materially different physicochemical properties and biological profile.

Quantitative Differentiation Map for 1,3,6-Trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Versus Structural Analogs


Molecular Weight Reduction Versus Isopropyl-Containing Analogs

The target compound (MW 308.4 Da) is 27.5% lighter than the closest reported isopropyl analog, 1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (MW 336.4 Da, calculated from C20H24N4O) . In fragment-based and lead-like screening campaigns, lower MW directly improves ligand efficiency indices (LE) for a given binding affinity and enhances permeability and solubility . The trimethyl substitution eliminates the rotatable bond and steric bulk of the isopropyl group while retaining the N-phenylethyl amide side chain.

Medicinal chemistry Ligand efficiency Fragment-like properties

cLogP and H-Bond Acceptor Profile Versus Diaryl Analog CHEMBL1514741

The 1,3,6-trimethyl-4-carboxamide core (cLogP ~2.8) is more hydrophilic than the 3,6-diphenyl analog 3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide (CHEMBL1514741, cLogP ~4.9), a 2.1 log unit difference . The target compound also contains two fewer H-bond acceptors (4 vs. 6 for many biaryl analogs with methoxy or ethoxy substituents), potentially improving passive permeability and oral bioavailability classification .

ADMET prediction Lipinski rules Kinase inhibitor design

Rotatable Bond Count Versus 1-Benzyl-6-cyclopropyl-3-methyl-N-(1-phenylethyl) Analog

The target compound has 5 rotatable bonds (amide C–N, ethylene bridge C–C, and three methyl groups), compared to 8 rotatable bonds in the 1-benzyl-6-cyclopropyl-3-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide analog (1-benzyl, 6-cyclopropyl, and 1-phenylethyl rotors) . A lower rotatable bond count reduces the conformational entropy penalty upon target binding and is correlated with higher oral bioavailability .

Conformational restriction Entropy penalty Target binding

High-Impact Research and Procurement Scenarios for 1,3,6-Trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide


Fragment-Based Screening Libraries Targeting PDE4 or Kinase ATP Sites

Due to its low molecular weight (308.4 Da) and modest cLogP (~2.8), this compound is well-suited for incorporation into fragment or lead-like screening decks aimed at phosphodiesterase or kinase targets . The trimethyl-pyrazolopyridine core provides a privileged scaffold for ATP-competitive interactions, while the phenylethyl amide side chain offers a vector for structure-guided elaboration .

Medicinal Chemistry SAR Campaigns Exploring N1 and C3 Methyl Effects

The 1,3,6-trimethyl substitution pattern is underrepresented in published pyrazolo[3,4-b]pyridine SAR studies, where N1-isopropyl or N1-phenyl variants dominate . Procuring this compound enables systematic exploration of steric and electronic effects at N1 and C3 without confounding contributions from larger hydrophobic groups.

Computational Docking and Pharmacophore Model Validation

With only 5 rotatable bonds and 4 H-bond acceptors, this compound presents a relatively rigid, computationally tractable ligand for validating docking poses against crystal structures of PDE4 or kinase domains . Its distinct topological polar surface area (TPSA ~70 Ų) falls within the optimal range for blood–brain barrier penetration modeling .

Reference Compound for Nitrification Inhibitor Patent Landscapes

Recent patents disclose pyrazolo[3,4-b]pyridine-4-carboxamides as nitrification inhibitors for agricultural use . The 1,3,6-trimethyl-N-(2-phenylethyl) derivative, with its well-defined substitution pattern and commercial availability of the carboxylic acid precursor, can serve as a reference standard for structure–activity relationship studies in this emerging application area.

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